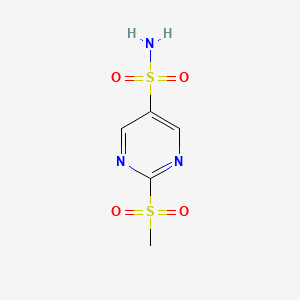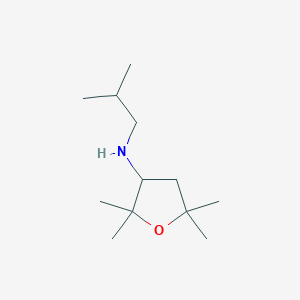
2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyltetrahydrofuran with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction could produce simpler amines .
Aplicaciones Científicas De Investigación
2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited . The exact mechanism can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-tetramethyltetrahydrofuran: A related compound with a similar tetrahydrofuran ring structure but without the amine group.
N-isobutylamine: Another related compound with a similar amine side chain but lacking the tetrahydrofuran ring.
Uniqueness
What sets 2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine apart is its unique combination of a highly substituted tetrahydrofuran ring and an isobutylamine side chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-(2-methylpropyl)oxolan-3-amine |
InChI |
InChI=1S/C12H25NO/c1-9(2)8-13-10-7-11(3,4)14-12(10,5)6/h9-10,13H,7-8H2,1-6H3 |
Clave InChI |
OPFYOBZJYLGROJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1CC(OC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


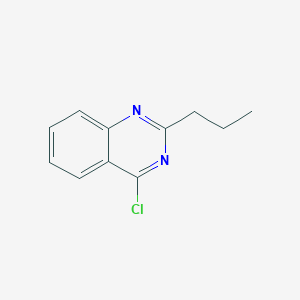
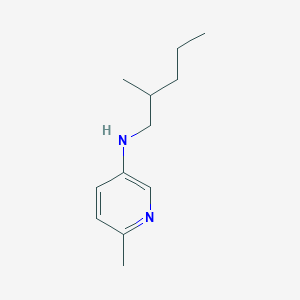
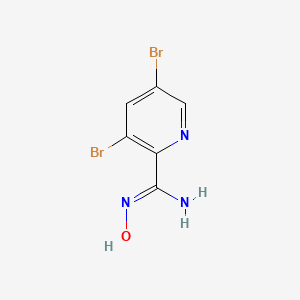
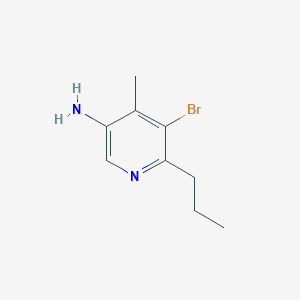
amine](/img/structure/B15271360.png)
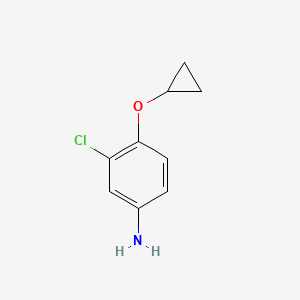
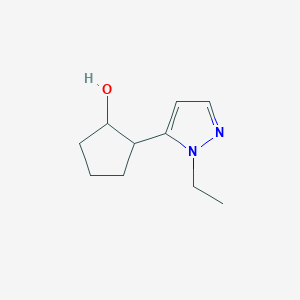
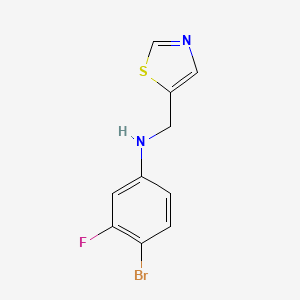
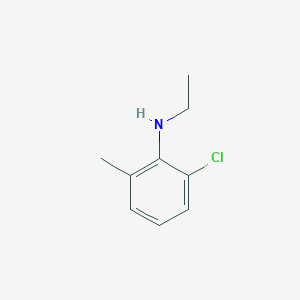
amine](/img/structure/B15271402.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate](/img/structure/B15271405.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
